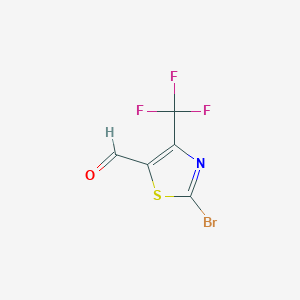
2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an aldehyde group at the fifth position of the thiazole ring. It is a white crystalline solid with a distinct odor and is insoluble in water but soluble in organic solvents like methanol and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-bromo-5-chlorothiazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or other nucleophiles can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: Formation of 2-Bromo-4-(trifluoromethyl)thiazole-5-methanol.
Applications De Recherche Scientifique
2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is not fully elucidated. compounds containing the thiazole ring are known to interact with various biological targets. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
2-Bromo-5-(trifluoromethyl)thiazole: Similar structure but lacks the aldehyde group.
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole: Similar structure but has a methyl group instead of an aldehyde.
Uniqueness: 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The aldehyde group further enhances its versatility in synthetic applications and potential biological interactions.
Propriétés
Formule moléculaire |
C5HBrF3NOS |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5HBrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H |
Clé InChI |
WADGMOLWQJWYOW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(N=C(S1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


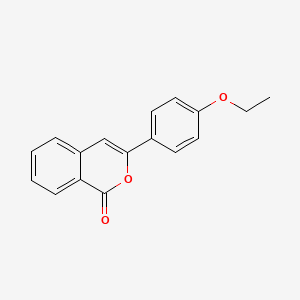
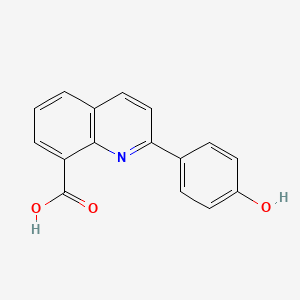
![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
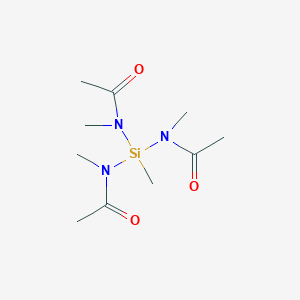


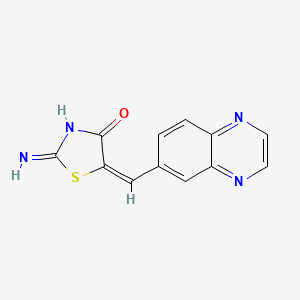



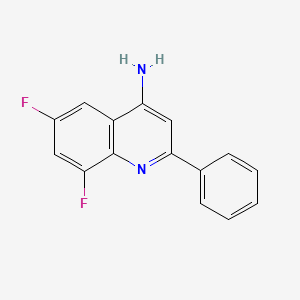
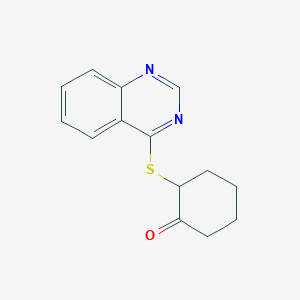
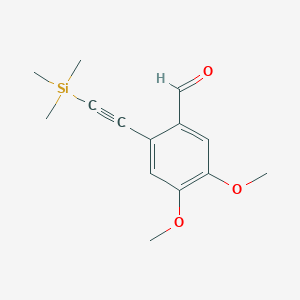
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
